molecular formula C14H13ClN2O3 B5429656 N-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide

N-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide

Cat. No. B5429656
M. Wt: 292.72 g/mol
InChI Key: ULBPBNYTBSKCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide, also known as CFTR inhibitor-172, is a small molecule that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases. In

Mechanism of Action

N-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide inhibitor-172 selectively inhibits the function of this compound by binding to a specific site on the protein. This binding prevents the opening of the chloride channel, leading to increased chloride transport across cell membranes. This mechanism of action has been extensively studied and confirmed in various in vitro and in vivo models.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to increase chloride transport in CF cells, leading to improved lung function and reduced incidence of lung infections. In addition, this compound inhibitor-172 has been shown to have anti-inflammatory effects, which could further benefit CF patients. However, the long-term effects of this compound inhibitor-172 on other physiological processes are still being studied.

Advantages and Limitations for Lab Experiments

N-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide inhibitor-172 has several advantages for lab experiments, including its high potency and selectivity for this compound. However, the compound has relatively low solubility, which can make it difficult to work with in certain experimental conditions. In addition, this compound inhibitor-172 has limited stability in solution, which can affect its activity over time.

Future Directions

There are several future directions for research on N-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide inhibitor-172. One area of interest is the development of more stable and soluble analogs of the compound, which could improve its efficacy and ease of use in lab experiments. Another area of interest is the exploration of this compound inhibitor-172 as a potential therapeutic agent for other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Finally, further studies are needed to fully understand the long-term effects of this compound inhibitor-172 on physiological processes and its potential for clinical use.
In conclusion, this compound inhibitor-172 is a small molecule that has shown great potential for therapeutic applications in CF and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential for clinical use and to explore its applications in other diseases.

Synthesis Methods

The synthesis of N-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide inhibitor-172 involves several steps, including the reaction of 4-chloroaniline with ethyl 2-oxo-4-phenylbutyrate to form the intermediate, which is then reacted with furfurylamine to yield the final product. The synthesis of this compound inhibitor-172 has been optimized and improved over the years, resulting in higher yields and purity of the compound.

Scientific Research Applications

N-{2-[(4-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide inhibitor-172 has been extensively studied for its potential therapeutic applications in CF and other diseases. CF is a genetic disorder that affects the function of the CF transmembrane conductance regulator (this compound) protein, which is responsible for regulating the transport of chloride ions across cell membranes. This compound inhibitor-172 has been shown to selectively inhibit the function of this compound, leading to increased chloride transport in CF cells. This has potential therapeutic implications for CF patients, as it could improve lung function and reduce the incidence of lung infections.

properties

IUPAC Name

N-[1-(4-chloroanilino)-1-oxopropan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-9(16-14(19)12-3-2-8-20-12)13(18)17-11-6-4-10(15)5-7-11/h2-9H,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBPBNYTBSKCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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